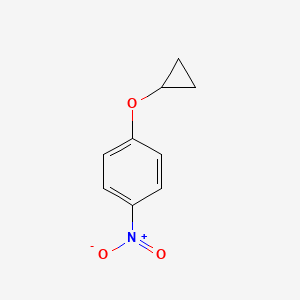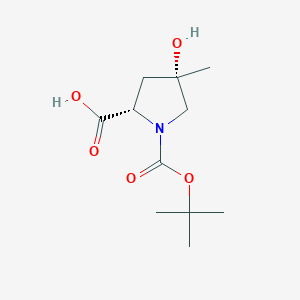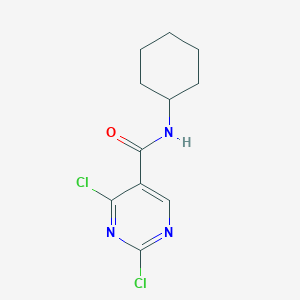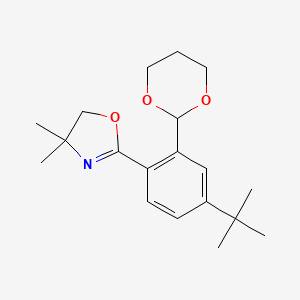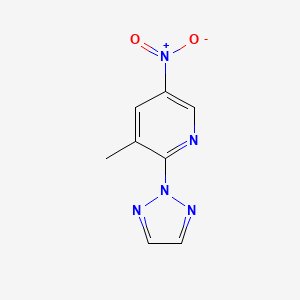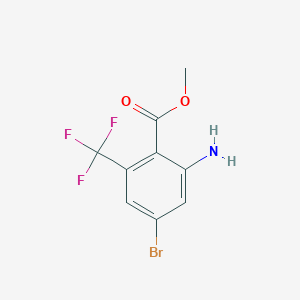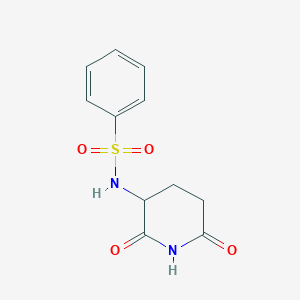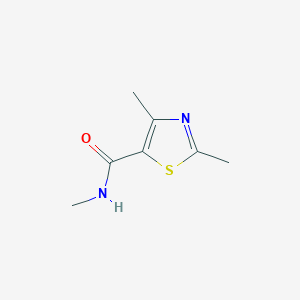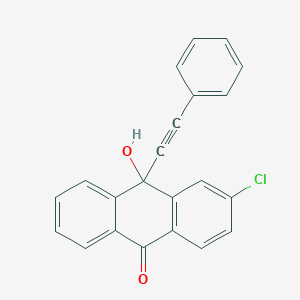
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is an anthracene-based derivative. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity . The general steps include:
Preparation of the starting materials: This involves the synthesis of the anthracene core and the necessary substituents.
Cross-coupling reaction: The anthracene core is coupled with the phenylethynyl group using palladium catalysts under inert conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and photon upconversion . The exact molecular pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is unique due to the presence of the chloro and hydroxy groups, which can significantly influence its chemical reactivity and photophysical properties. Compared to other anthracene derivatives, this compound exhibits distinct optical properties, making it particularly useful in specific applications like OLEDs and photophysical studies .
Properties
CAS No. |
33673-38-0 |
|---|---|
Molecular Formula |
C22H13ClO2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one |
InChI |
InChI=1S/C22H13ClO2/c23-16-10-11-18-20(14-16)22(25,13-12-15-6-2-1-3-7-15)19-9-5-4-8-17(19)21(18)24/h1-11,14,25H |
InChI Key |
DFEKNYATTKOYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


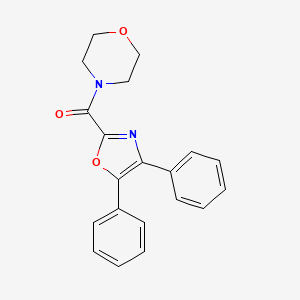

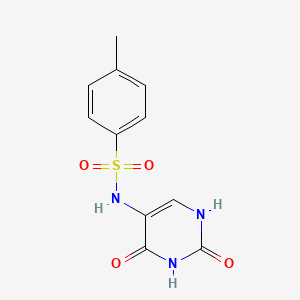
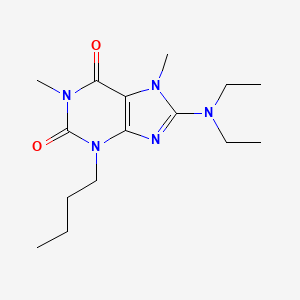
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
